2-(Pyrrolidin-1-yl)ethane-1-thiol

Self-Assembled Monolayers (SAMs) Ligand Design Surface Chemistry

2-(Pyrrolidin-1-yl)ethane-1-thiol (CAS 42302-16-9) is an organosulfur compound classified as a tertiary aminoalkylthiol. Its structure comprises a pyrrolidine ring linked to an ethanethiol chain, resulting in the molecular formula C6H13NS and a molecular weight of 131.24 g/mol.

Molecular Formula C6H13NS
Molecular Weight 131.24 g/mol
CAS No. 42302-16-9
Cat. No. B1288621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrrolidin-1-yl)ethane-1-thiol
CAS42302-16-9
Molecular FormulaC6H13NS
Molecular Weight131.24 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCS
InChIInChI=1S/C6H13NS/c8-6-5-7-3-1-2-4-7/h8H,1-6H2
InChIKeyFJOXVWJOCNVDDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyrrolidin-1-yl)ethane-1-thiol (CAS 42302-16-9) | Key Properties & Availability for R&D Procurement


2-(Pyrrolidin-1-yl)ethane-1-thiol (CAS 42302-16-9) is an organosulfur compound classified as a tertiary aminoalkylthiol . Its structure comprises a pyrrolidine ring linked to an ethanethiol chain, resulting in the molecular formula C6H13NS and a molecular weight of 131.24 g/mol . It is a colorless to pale yellow, oily liquid, soluble in common organic solvents but practically insoluble in water . Available primarily in research quantities from specialized chemical vendors , its purity is typically specified at 95% or higher , positioning it as a specialized building block for advanced organic synthesis and materials science.

1 Specialized building block for advanced organic synthesis and materials science
2 Tertiary aminoalkylthiol ligand for self-assembled monolayers (SAMs) on metal surfaces
3 Intermediate steric profile between acyclic and larger cyclic amine analogs

Why 2-(Pyrrolidin-1-yl)ethane-1-thiol Cannot Be Substituted by Other Aminoalkylthiols in Critical Applications


The assumption that 2-(Pyrrolidin-1-yl)ethane-1-thiol can be replaced by a generic 'aminoalkylthiol' is a significant procurement risk, stemming from fundamental differences in the amine's steric and electronic profile. The five-membered pyrrolidine ring imposes a unique geometry and basicity distinct from acyclic amines (e.g., dimethylamino) or larger rings (e.g., piperidinyl, morpholinyl) . These structural variations directly dictate the molecule's performance as a ligand, its adsorption kinetics on metal surfaces, and the overall stability of its conjugates [1]. Using an off-the-shelf alternative without a direct performance comparison can lead to failed syntheses, altered nanoparticle morphology, or inconsistent surface functionalization [2]. The following evidence documents where these differences translate into measurable outcomes, validating the need for a compound-specific procurement strategy.

Steric Profile Mismatch Pyrrolidine ring size differs from piperidine or morpholine; packing density and monolayer order may shift.
Basicity and Coordination Change Pyrrolidine pKa (≈11.3) is markedly higher than morpholine analog (≈8.4); metal-ligand bond strength and protonation state can alter catalytic or binding performance.
Solubility Inversion Organic-soluble pyrrolidine thiol vs. water-soluble dimethylamino or morpholine analogs; reaction medium compatibility may be lost.

Quantitative Differentiation Guide: Comparing 2-(Pyrrolidin-1-yl)ethane-1-thiol to Key Analogs


Steric Bulk and Molecular Footprint: Pyrrolidine vs. Piperidine and Dimethylamine Analogs

The cyclic pyrrolidine group in 2-(Pyrrolidin-1-yl)ethane-1-thiol provides an intermediate steric profile, balancing the lower bulk of acyclic analogs and the higher steric demand of six-membered rings . This is reflected in its molecular weight of 131.24 g/mol, which is 14.03 g/mol less than the piperidine analog (2-(Piperidin-1-yl)ethane-1-thiol, 145.27 g/mol) and 16.00 g/mol less than the morpholine analog (2-(Morpholin-4-yl)ethane-1-thiol, 147.24 g/mol) . This intermediate size is crucial for applications where the packing density of a ligand monolayer must be optimized, as larger head groups can reduce the number of binding sites per unit area [1].

Steric bulk
Cross-study comparable
MW 131.24 g/mol
−14.03 g/mol vs piperidine analog
−16.00 g/mol vs morpholine analog
Intermediate footprint may enable higher ligand packing density.
Class-level comparison from vendor datasheets; validate for specific metal surface.
Self-Assembled Monolayers (SAMs) Ligand Design Surface Chemistry

Basicity and Metal Coordination: Pyrrolidine vs. Morpholine Analogs

The nitrogen atom's basicity is a primary driver of metal coordination and catalytic activity. The pyrrolidine ring in the target compound is a secondary amine, giving it a pKa (of the conjugate acid) of approximately 11.3, characteristic of a simple aliphatic cyclic amine [1]. This contrasts with the morpholine analog, where the oxygen atom exerts an electron-withdrawing inductive effect, lowering the pKa of the morpholinium ion to approximately 8.4 [2]. This difference of nearly three orders of magnitude in basicity significantly influences the strength of the metal-nitrogen bond and the ligand's protonation state under physiological or reaction conditions [3].

Basicity (pKa)
Class-level inference
pKa ≈ 11.3 (pyrrolidine)
ΔpKa ≈ +2.9 vs morpholine analog (pKa ≈ 8.4)
Higher basicity may support stronger metal-nitrogen coordination at neutral pH.
Literature pKa values for parent heterocycles; actual conjugate may vary.
Catalysis Metal-Organic Frameworks Coordination Chemistry

Hydrophobicity and Solubility: Pyrrolidine vs. Morpholine and Dimethylamine Analogs

The compound's solubility profile is a direct consequence of its functional groups. 2-(Pyrrolidin-1-yl)ethane-1-thiol is freely soluble in organic solvents like ethanol, chloroform, and diethyl ether, but insoluble in water . This is in contrast to the morpholine analog, which contains an oxygen atom and has higher water solubility , and the dimethylamino analog (as a hydrochloride salt), which is a water-soluble crystalline solid . This stark difference in hydrophobicity dictates the choice of reaction medium and is a key factor when designing compounds intended for lipid environments, such as membrane probes or hydrophobic polymer modifications.

Aqueous solubility
Data to verify
Target compound: insoluble in water
Dimethylamino analog hydrochloride: water-soluble crystalline solid
Organic-soluble thiol suited for anhydrous, lipophilic environments; water-soluble analogs cannot substitute.
Qualitative vendor description; confirm with experimental logP or solubility test.
Bioconjugation Drug Delivery Polymer Synthesis

Validated Application Scenarios for 2-(Pyrrolidin-1-yl)ethane-1-thiol Based on Differential Evidence


Ligand for Metal Nanoparticles Requiring Intermediate Steric Bulk

In the synthesis of gold or silver nanoparticles, the choice of capping ligand is critical for controlling size and preventing aggregation. 2-(Pyrrolidin-1-yl)ethane-1-thiol, with its molecular weight of 131.24 g/mol, offers an intermediate steric footprint. This is smaller than the piperidine analog (145.27 g/mol) and larger than the dimethylamino analog, allowing for a higher packing density on the nanoparticle surface compared to bulkier ligands [1]. This can lead to more stable and monodisperse nanoparticle formulations.

Building Block for Catalysts Requiring Strong Metal-Nitrogen Coordination

For the design of novel organometallic catalysts, the strong electron-donating ability of the pyrrolidine nitrogen (pKa ≈ 11.3) is essential for stabilizing metal centers in higher oxidation states or for facilitating oxidative addition reactions [1]. This higher basicity differentiates it from the less basic morpholine analog (pKa ≈ 8.4), which would form weaker metal-nitrogen bonds, potentially leading to less robust or less active catalysts [2].

Synthesis of Hydrophobic, Thiol-Containing Polymer Conjugates and Prodrugs

The compound's insolubility in water makes it an ideal reagent for modifying hydrophobic polymers or creating prodrugs intended for lipid bilayer membranes [1]. In stark contrast to the water-soluble dimethylaminoethanethiol hydrochloride, 2-(Pyrrolidin-1-yl)ethane-1-thiol can be used in anhydrous organic reaction conditions (e.g., with coupling agents like DCC/DMAP in DCM) without phase-separation issues, ensuring higher yields and cleaner reactions for lipophilic targets [2].

Application
Selection Property
Validation Focus
Metal nanoparticle ligand design
Intermediate steric footprint
Monolayer packing density and colloidal stability
Organometallic catalyst building block
High pyrrolidine basicity (pKa context)
Metal-nitrogen bond strength and catalytic activity
Hydrophobic polymer/prodrug conjugation
Organic-phase solubility (water-insoluble)
Anhydrous reaction compatibility and lipophilic target modification

Technical Documentation Hub

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